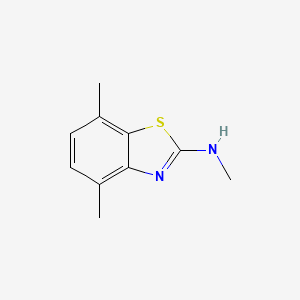
N,4,7-Trimethyl-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4,7-Trimethyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzene ring fused to a thiazole ring, with three methyl groups attached at the nitrogen, 4th, and 7th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including N,4,7-Trimethyl-1,3-benzothiazol-2-amine, can be achieved through various methods:
Condensation Reaction: One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Cyclization: Another method is the cyclization of 2-aminothiophenols with carbon dioxide in the presence of a catalyst.
Microwave Irradiation: This technique has been used to accelerate the synthesis process, providing good yields in shorter reaction times.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale condensation reactions using readily available starting materials and catalysts to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,4,7-Trimethyl-1,3-benzothiazol-2-amine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding amine or thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Lewis acids like aluminum chloride for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives.
Scientific Research Applications
N,4,7-Trimethyl-1,3-benzothiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of anti-tubercular, anti-cancer, and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential antibacterial and antifungal properties.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,4,7-Trimethyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
N,N,2-Trimethyl-1,3-benzothiazol-6-amine: Another benzothiazole derivative with similar biological activities.
4,7-Dimethoxy-1,3-benzothiazol-2-amine: A derivative with methoxy groups instead of methyl groups.
Uniqueness
N,4,7-Trimethyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
CAS No. |
62194-24-5 |
|---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N,4,7-trimethyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H12N2S/c1-6-4-5-7(2)9-8(6)12-10(11-3)13-9/h4-5H,1-3H3,(H,11,12) |
InChI Key |
UPWICOSFMZCXHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















